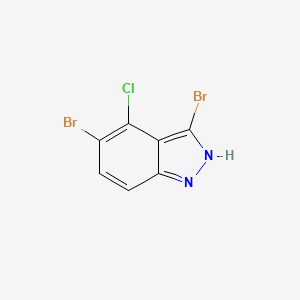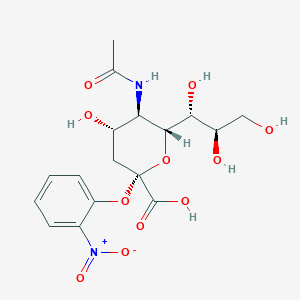
2-O-(o-Nitrophenyl)-alpha-D-N-acetylneuraminic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-O-(o-Nitrophenyl)-alpha-D-N-acetylneuraminic acid is a synthetic derivative of N-acetylneuraminic acid, a sialic acid commonly found in glycoproteins and glycolipids This compound is characterized by the presence of an o-nitrophenyl group attached to the second carbon of the neuraminic acid structure
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2-O-(o-Nitrophenyl)-alpha-D-N-acetylneuraminic acid typically involves the glycosylation of phenol with N-acetylneuraminic acid oxazoline, followed by nitration of the aromatic moiety. The glycosylation reaction is carried out under acidic conditions, often using a Lewis acid catalyst such as boron trifluoride etherate. The nitration step involves the use of a nitrating agent like nitric acid or a mixture of nitric acid and sulfuric acid .
Industrial Production Methods
Industrial production of this compound may involve large-scale glycosylation and nitration processes, with careful control of reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and scalability of the production process.
Análisis De Reacciones Químicas
Types of Reactions
2-O-(o-Nitrophenyl)-alpha-D-N-acetylneuraminic acid undergoes various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a palladium catalyst.
Reduction: The nitro group can be reduced to a hydroxylamine intermediate using milder reducing agents such as sodium dithionite.
Substitution: The nitro group can be substituted with other functional groups through nucleophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Hydrogen gas, palladium on carbon.
Reduction: Sodium dithionite, zinc dust, ammonium chloride.
Substitution: Nucleophiles such as amines, thiols, and alkoxides.
Major Products Formed
Reduction: Formation of 2-O-(o-Aminophenyl)-alpha-D-N-acetylneuraminic acid.
Substitution: Formation of various substituted derivatives depending on the nucleophile used.
Aplicaciones Científicas De Investigación
2-O-(o-Nitrophenyl)-alpha-D-N-acetylneuraminic acid has several scientific research applications:
Chemistry: Used as a precursor for the synthesis of complex glycosides and glycoconjugates.
Biology: Employed in the study of glycan interactions and as a substrate for glycosidase enzymes.
Medicine: Investigated for its potential role in drug delivery systems and as a diagnostic tool for detecting specific glycan structures.
Industry: Utilized in the production of glycosylated biomolecules and as a reagent in organic synthesis.
Mecanismo De Acción
The mechanism of action of 2-O-(o-Nitrophenyl)-alpha-D-N-acetylneuraminic acid involves its interaction with specific molecular targets, such as glycosidase enzymes. The o-nitrophenyl group can act as a chromogenic or fluorogenic reporter, allowing for the detection and quantification of enzyme activity. The compound’s unique structure enables it to participate in various biochemical pathways, influencing cellular processes and signaling mechanisms.
Comparación Con Compuestos Similares
Similar Compounds
2-Nitrophenylacetic acid: An organic compound used in organic synthesis and as an herbicide.
o-Nitrophenyl-beta-D-galactopyranoside: A chromogenic substrate for beta-galactosidase enzymes.
p-Nitrophenyl-alpha-D-glucopyranoside: A chromogenic substrate for alpha-glucosidase enzymes.
Uniqueness
2-O-(o-Nitrophenyl)-alpha-D-N-acetylneuraminic acid is unique due to its specific glycosidic linkage and the presence of the o-nitrophenyl group, which imparts distinct chemical and biological properties
Propiedades
Fórmula molecular |
C17H22N2O11 |
|---|---|
Peso molecular |
430.4 g/mol |
Nombre IUPAC |
(2S,4S,5R,6R)-5-acetamido-4-hydroxy-2-(2-nitrophenoxy)-6-[(1R,2R)-1,2,3-trihydroxypropyl]oxane-2-carboxylic acid |
InChI |
InChI=1S/C17H22N2O11/c1-8(21)18-13-10(22)6-17(16(25)26,30-15(13)14(24)11(23)7-20)29-12-5-3-2-4-9(12)19(27)28/h2-5,10-11,13-15,20,22-24H,6-7H2,1H3,(H,18,21)(H,25,26)/t10-,11+,13+,14+,15+,17+/m0/s1 |
Clave InChI |
HWBGFIGDTJBVQD-ZLVOJWICSA-N |
SMILES isomérico |
CC(=O)N[C@@H]1[C@H](C[C@@](O[C@H]1[C@@H]([C@@H](CO)O)O)(C(=O)O)OC2=CC=CC=C2[N+](=O)[O-])O |
SMILES canónico |
CC(=O)NC1C(CC(OC1C(C(CO)O)O)(C(=O)O)OC2=CC=CC=C2[N+](=O)[O-])O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


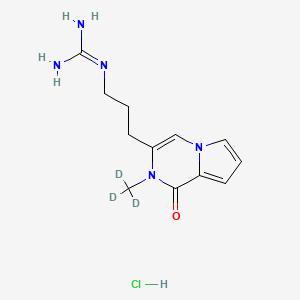
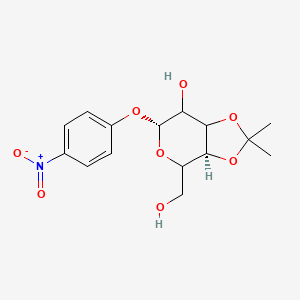
![3-Cyclopropyl-3,4-dihydro-2H-1,3-oxazino[6,5-b]quinolin-2-one](/img/structure/B13840068.png)
![prop-2-enyl N-[9-[2-[5-[(3aS,4S,6aR)-2-oxo-1,3,3a,4,6,6a-hexahydrothieno[3,4-d]imidazol-4-yl]pentanoylamino]ethylamino]-7-(prop-2-enoxycarbonylamino)acridin-2-yl]carbamate](/img/structure/B13840073.png)


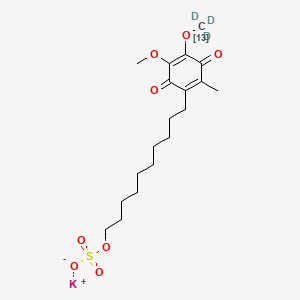
![[2-(Trifluoromethyl)cyclopentyl]hydrazine Hydrochloride](/img/structure/B13840097.png)
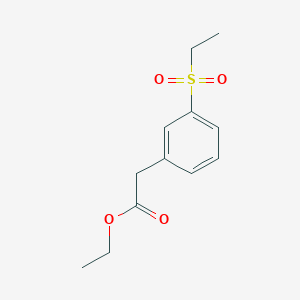
![[(E,5R,6R)-6-acetyloxy-6-[(2S,5S,11S,14S,17S,20S,23R,26S,29S)-5-ethyl-1,7,10,16,20,23,25,28,31-nonamethyl-11,17,26,29-tetrakis(2-methylpropyl)-3,6,9,12,15,18,21,24,27,30,33-undecaoxo-14,32-di(propan-2-yl)-1,4,7,10,13,16,19,22,25,28,31-undecazacyclotritriacont-2-yl]-5-methylhex-2-enyl] acetate](/img/structure/B13840120.png)

![Methyl 4-(1-phenylpropan-2-ylcarbamoyl)-8,8a-dihydro-[1,3]dioxino[5,4-d][1,3]dioxine-8-carboxylate](/img/structure/B13840136.png)
![4,4'-[2,2,2-Trifluoro-1-(trifluoromethyl)ethylidene]-O-benzyl Mono-beta-D-glucuronide](/img/structure/B13840139.png)
